2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine
Overview
Description
2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine: is a complex organic compound that belongs to the family of polypyridyl ligands. These ligands are known for their ability to coordinate with metal ions, forming stable complexes. This compound is particularly interesting due to its unique structure, which consists of three pyridine rings connected in a linear arrangement. This structure allows it to act as a tridentate ligand, meaning it can bind to a metal ion at three different points, providing a high degree of stability to the resulting complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane instead of a boronic acid . Both methods require careful control of reaction conditions, including temperature, solvent, and the presence of a base to neutralize the acid byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The choice of method depends on factors such as cost, availability of starting materials, and the desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings into piperidine rings, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The tridentate nature of the ligand allows it to form highly stable complexes with a variety of metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the other ligands present .
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions, such as iron, copper, and platinum.
Comparison with Similar Compounds
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-bis(benzimidazol-2-yl)pyridine
- 2,6-bis(pyrrol-2-yl)pyridine
Comparison:
- Structure: While all these compounds share a similar core structure of a central pyridine ring with substituents at the 2 and 6 positions, the nature of the substituents varies. This variation can significantly affect the compound’s properties and reactivity.
- Reactivity: The presence of different substituents can influence the compound’s ability to participate in various chemical reactions. For example, the imidazo and benzimidazol derivatives may have different electronic properties compared to the pyridinyl derivative .
- Applications: Each compound has unique applications based on its structure and reactivity. For instance, the benzimidazol derivative may be more suitable for certain types of coordination chemistry, while the pyrrol derivative may have unique photophysical properties .
Properties
IUPAC Name |
2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5/c1-3-16-26-18(8-1)20-10-5-12-22(28-20)24-14-7-15-25(30-24)23-13-6-11-21(29-23)19-9-2-4-17-27-19/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRJABPIRDMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503293 | |
Record name | 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107751-67-7 | |
Record name | 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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